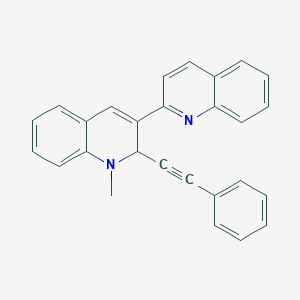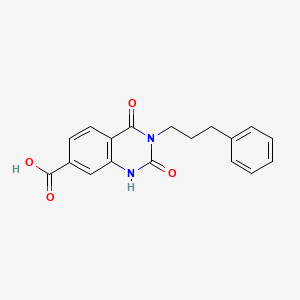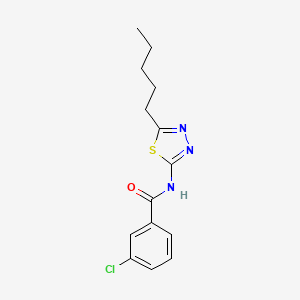
1'-Methyl-2'-(2-phenylethynyl)-2'H-2,3'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline is a complex organic compound that belongs to the class of biquinolines This compound is characterized by the presence of a methyl group at the 1’ position and a phenylethynyl group at the 2’ position of the biquinoline structure
Vorbereitungsmethoden
The synthesis of 1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biquinoline Core: The initial step involves the synthesis of the biquinoline core through a cyclization reaction of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 1’ position using methylation reagents under controlled conditions.
Addition of the Phenylethynyl Group: The phenylethynyl group is added at the 2’ position through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylethynyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium and copper
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline can be compared with other similar compounds, such as:
2-Methyl-1-phenylethynyl-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities but differs in the core structure and substitution pattern.
1-Methyl-2-phenylethynyl-benzene: Another related compound with a simpler structure, lacking the biquinoline core.
Indole Derivatives: These compounds also contain aromatic rings and ethynyl groups but differ in their overall structure and properties.
The uniqueness of 1’-Methyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline lies in its specific substitution pattern and the presence of the biquinoline core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H20N2 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-methyl-2-(2-phenylethynyl)-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C27H20N2/c1-29-26-14-8-6-12-22(26)19-23(27(29)18-15-20-9-3-2-4-10-20)25-17-16-21-11-5-7-13-24(21)28-25/h2-14,16-17,19,27H,1H3 |
InChI-Schlüssel |
DGCHUPNBTKIVDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15154890.png)
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)
![methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
![4-[[4-[(1-Benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B15154946.png)
![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15154947.png)
![Propyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154959.png)

![N-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15154969.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(3-methylphenyl)glycinamide](/img/structure/B15154982.png)
![Methyl (5-{[4-(butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B15154990.png)
